(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its ability to introduce chirality into the target compounds. The presence of the benzyloxycarbonyl (Cbz) protecting group makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or catalytic hydrogenation with other metal catalysts.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Free amino acid.
Substitution: Amino acid derivatives with different protecting groups.
Scientific Research Applications
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of enzyme mechanisms and protein structure.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a chiral building block in organic synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in further reactions, contributing to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Similar in structure but uses a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.
(S)-2-((((Methoxycarbonyl)amino)methyl)-4-methylpentanoic acid: Uses a methoxycarbonyl protecting group.
Uniqueness
The use of the benzyloxycarbonyl group in (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid provides unique advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive compounds where harsher conditions could lead to degradation or unwanted side reactions.
Properties
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAEQMKZMDWPI-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.